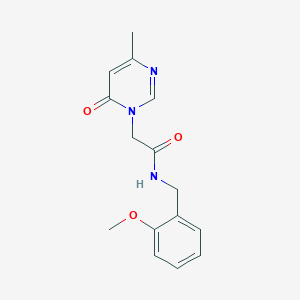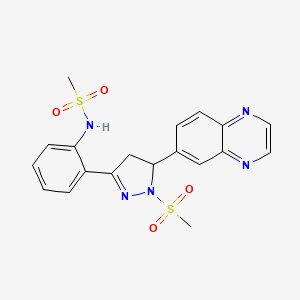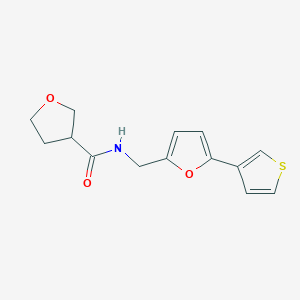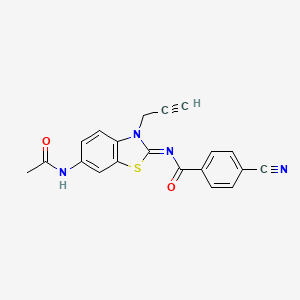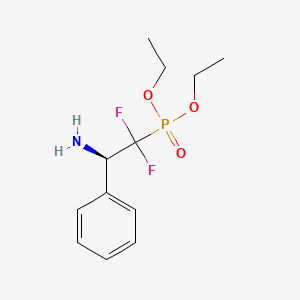![molecular formula C19H20FN3O2S B2891284 1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415487-49-7](/img/structure/B2891284.png)
1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and is known to exhibit remarkable biological activity.
Mécanisme D'action
The exact mechanism of action of 1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or proteins that are involved in the disease process. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and regulate glucose metabolism in diabetic animals. It has also been shown to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research on 1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole. One of the areas of interest is the development of this compound as a potential anticancer agent. Further studies are needed to identify the exact mechanism of action and to optimize the structure-activity relationship of this compound. Another area of interest is the development of this compound as a potential therapeutic agent for the treatment of diabetes and inflammation. Additionally, the potential use of this compound in material science, such as in the development of novel sensors and catalysts, is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole involves the condensation of 1-(3-Fluorophenyl)sulfonylazetidine-3-carboxylic acid with 2-(propan-2-ylamino)-1-methylbenzimidazole. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) in an organic solvent such as dichloromethane (DCM). The resulting product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
1-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13(2)19-21-17-8-3-4-9-18(17)23(19)15-11-22(12-15)26(24,25)16-7-5-6-14(20)10-16/h3-10,13,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJBFISGIVVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2891202.png)
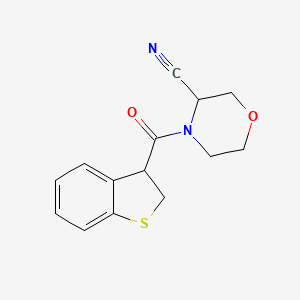
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2891208.png)
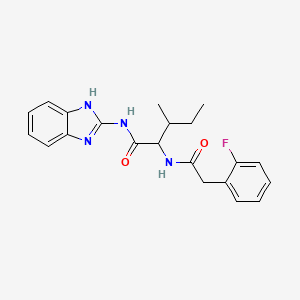

![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B2891211.png)

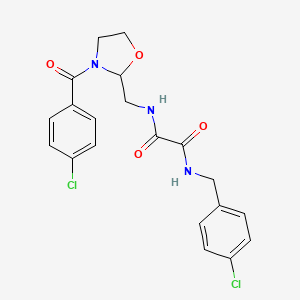
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2891215.png)
